(4R,5R)-4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
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Overview
Description
(4R,5R)-4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique indazole ring structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazole ring. The presence of chiral centers at positions 4 and 5 adds to its complexity and potential for stereospecific interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid typically involves the construction of the indazole ring followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a hydrazine derivative with a ketone or aldehyde can lead to the formation of the indazole ring. Subsequent functionalization steps, such as oxidation or reduction, can introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The indazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
(4R,5R)-4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which (4R,5R)-4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The indazole ring can bind to enzymes or receptors, influencing their activity. The chiral centers allow for stereospecific interactions, which can enhance the compound’s efficacy and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester:
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: A sugar derivative with multiple hydroxyl groups, used in various biochemical studies.
Uniqueness
(4R,5R)-4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is unique due to its indazole ring structure and the presence of chiral centers. This combination allows for a wide range of chemical modifications and interactions with biological molecules, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
(4R,5R)-4-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-6(9(12)13)2-3-8-7(5)4-10-11-8/h4-6H,2-3H2,1H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQGXBVFSTOGO-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2=C1C=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCC2=C1C=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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